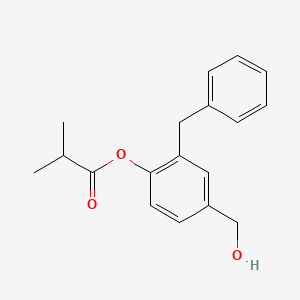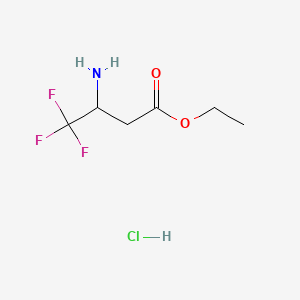![molecular formula C24H24F2N4O5S B586091 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide CAS No. 957470-58-5](/img/structure/B586091.png)
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is a chemical compound with the molecular formula C24H24F2N4O5S and a molecular weight of 518.53. It is a derivative of pantoprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome . This compound is primarily used in scientific research as an impurity standard and intermediate in the synthesis of pantoprazole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane. The resulting sulfoxide intermediate is then reduced to the sulfide using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide undergoes several types of chemical reactions, including:
Reduction: The sulfoxide intermediate can be reduced back to the sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, organic solvents like dichloromethane or methanol.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Regeneration of the sulfide from the sulfoxide.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pantoprazole and related compounds.
Biology: In studies investigating the biological activity and metabolism of proton pump inhibitors.
Medicine: As a reference standard for impurity profiling in pharmaceutical formulations.
Industry: In the development and optimization of industrial processes for the production of pantoprazole.
Mécanisme D'action
The mechanism of action of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is related to its role as an intermediate in the synthesis of pantoprazole. Pantoprazole itself works by inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion . The sulfide derivative is converted to the active sulfoxide form, which then binds to the enzyme and exerts its inhibitory effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pantoprazole: The parent compound, a widely used proton pump inhibitor.
Pantoprazole Sulfone: An oxidized derivative of pantoprazole.
Pantoprazole Sodium Sesquihydrate: A hydrated form of pantoprazole sodium.
Uniqueness
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is unique in its structural features, particularly the presence of the sulfide group, which distinguishes it from other pantoprazole derivatives. This structural difference influences its reactivity and role as an intermediate in the synthesis of pantoprazole .
Propriétés
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGRQLNJGLOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








